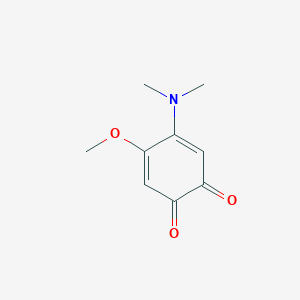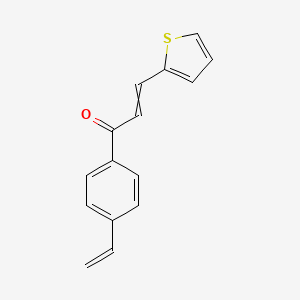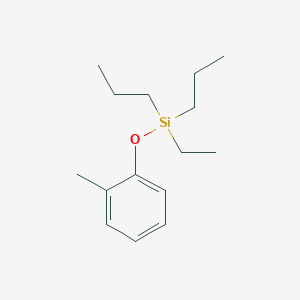
1,2-Dimethyl-3-phenyl-5-(thiophen-2-yl)pyrazolidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-3-phenyl-5-(thiophen-2-yl)pyrazolidin-1-ium iodide is a heterocyclic compound that features a pyrazolidine ring substituted with methyl, phenyl, and thiophene groups The presence of the thiophene ring, a sulfur-containing five-membered aromatic ring, adds significant chemical and biological interest to this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-phenyl-5-(thiophen-2-yl)pyrazolidin-1-ium iodide typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,2-dimethylhydrazine with a thiophene-containing aldehyde or ketone can yield the desired pyrazolidine ring. The iodide salt form is often achieved by subsequent treatment with hydroiodic acid or an iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-3-phenyl-5-(thiophen-2-yl)pyrazolidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazolidine ring can be reduced to form pyrazolidines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazolidines.
Substitution: Halogenated derivatives of the phenyl and thiophene rings.
Applications De Recherche Scientifique
1,2-Dimethyl-3-phenyl-5-(thiophen-2-yl)pyrazolidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-3-phenyl-5-(thiophen-2-yl)pyrazolidin-1-ium iodide involves its interaction with various molecular targets. The thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The pyrazolidine ring may also contribute to its bioactivity by stabilizing the compound’s interaction with its targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 2-octylthiophene share the thiophene ring structure.
Pyrazolidine derivatives: Compounds such as 1,2-dimethylpyrazolidine and 3-phenylpyrazolidine share the pyrazolidine ring structure.
Uniqueness
1,2-Dimethyl-3-phenyl-5-(thiophen-2-yl)pyrazolidin-1-ium iodide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the thiophene and pyrazolidine rings in a single molecule allows for a diverse range of interactions and applications, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
58764-81-1 |
|---|---|
Formule moléculaire |
C15H19IN2S |
Poids moléculaire |
386.3 g/mol |
Nom IUPAC |
1,2-dimethyl-3-phenyl-5-thiophen-2-ylpyrazolidin-1-ium;iodide |
InChI |
InChI=1S/C15H18N2S.HI/c1-16-13(12-7-4-3-5-8-12)11-14(17(16)2)15-9-6-10-18-15;/h3-10,13-14H,11H2,1-2H3;1H |
Clé InChI |
VAQJOKCRWHMBJP-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1C(CC(N1C)C2=CC=CC=C2)C3=CC=CS3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)





![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)

![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)

